5-Chloro-2-iodo-N-methylbenzenesulfonamide
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Overview
Description
5-Chloro-2-iodo-N-methylbenzenesulfonamide: is a chemical compound with the molecular formula C7H7ClINO2S and a molecular weight of 331.56 g/mol . It is characterized by the presence of chlorine, iodine, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-N-methylbenzenesulfonamide typically involves the introduction of chlorine and iodine atoms onto a benzene ring followed by the attachment of a sulfonamide group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of chlorine and iodine atoms onto the benzene ring using reagents such as chlorine gas (Cl2) and iodine (I2) in the presence of a catalyst.
Sulfonation: Attachment of the sulfonamide group using reagents like chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) followed by reaction with a suitable amine to form the sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The benzene ring can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH-), amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substituted Benzenesulfonamides: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Sulfonamides: Depending on the specific oxidation or reduction conditions.
Scientific Research Applications
Chemistry: 5-Chloro-2-iodo-N-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated sulfonamides on various biological systems. It may also serve as a precursor for the development of pharmaceuticals with potential therapeutic applications.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms (chlorine and iodine) can also influence the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
5-Chloro-2-iodobenzenesulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
2-Iodo-N-methylbenzenesulfonamide: Lacks the chlorine atom, which may influence its chemical properties and applications.
5-Chloro-N-methylbenzenesulfonamide:
Uniqueness: 5-Chloro-2-iodo-N-methylbenzenesulfonamide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the N-methyl sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-2-iodo-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLXXMFEWXRGRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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